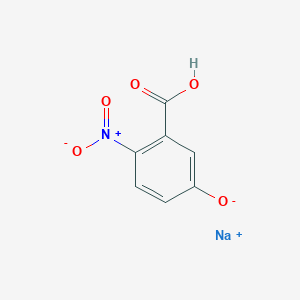

Sodium 5-hydroxy-2-nitrobenzoate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;3-carboxy-4-nitrophenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.Na/c9-4-1-2-6(8(12)13)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXXXIIYOMFEBE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[O-])C(=O)O)[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Hydroxy 2 Nitrobenzoate Analogues

X-ray Crystallography Studies

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for resolving the molecular and crystal structures of chemical compounds. For analogues of 5-hydroxy-2-nitrobenzoate, SCXRD studies reveal detailed information about their solid-state conformation.

For instance, studies on related nitrobenzoic acid derivatives provide a framework for understanding their structural characteristics. The crystal structure of 8-Hydroxy Quinoline Nitrobenzoate, with the molecular formula C₁₆H₁₄N₂O₆, was determined to belong to the monoclinic crystal system with a P2₁/n space group. scirp.org Similarly, the analysis of 2-chloro-4-nitrobenzoic acid revealed two polymorphic forms, both of which were structurally characterized by single-crystal X-ray diffraction. rsc.org In these structures, the acid molecules typically form R²₂(8) dimer units. rsc.org

The crystal structures of salts derived from nitrobenzoic acids also offer significant insights. The crystal structure of sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate trihydrate has been determined, showing the phenyldiazenyl and carboxylate groups in an anti orientation. nih.gov In this particular structure, the sodium cations exhibit a distorted octahedral environment. nih.gov

Table 1: Representative Crystallographic Data for Nitrobenzoate Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 8-Hydroxy Quinoline Nitrobenzoate | Monoclinic | P2₁/n | 7.693 | 23.203 | 8.654 | 90 | scirp.org |

| m-nitrobenzoic acid·diethanolamina | Monoclinic | Cc | 22.973 | 4.6657 | 15.023 | 124.45 | cambridge.org |

Powder X-ray Diffraction for Polymorphs and Bulk Material Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of bulk crystalline materials and the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in substituted benzoic acids, as different polymorphs can exhibit varying physical properties. scispace.comrsc.org

Studies on 4-nitrobenzoic acid (pNBA) and 2-chloro-4-nitrobenzoic acid have successfully utilized PXRD to identify and characterize their polymorphs. rsc.orgscispace.comrsc.org For 2-chloro-4-nitrobenzoic acid, PXRD patterns, in conjunction with differential scanning calorimetry (DSC) and thermomicroscopy, confirmed the existence of two distinct polymorphic modifications. rsc.org One form is stable at lower temperatures and transforms into the other at approximately 97 °C. rsc.org Similarly, PXRD has been employed to characterize various other substituted benzoic acid derivatives, confirming the phase purity of bulk samples and providing data for unit cell refinement. cambridge.orgresearchgate.net The PXRD pattern for 5-methyl-2-hydroxy-3-nitroacetophenone, an analogue, has also been reported, confirming its orthorhombic crystal system. researchgate.net

Analysis of Supramolecular Architectures and Intermolecular Interactions

Hydrogen bonding is a dominant feature. In the crystal structures of nitrobenzoic acids, the carboxylic acid groups typically form robust centrosymmetric dimers via O-H···O hydrogen bonds. nih.gov In salts, such as those involving 2-amino-4-nitrobenzoate, charge-assisted N-H···O hydrogen bonds between the cation and the carboxylate anion are prominent, often leading to the formation of extended chains or layers. iucr.org The hydroxyl group present in 5-hydroxy-2-nitrobenzoate analogues also actively participates in hydrogen bonding.

Aromatic stacking interactions between the nitrobenzene (B124822) rings further stabilize the crystal structures. researchgate.net These can be observed in slipped-parallel or T-shaped arrangements, with dispersion forces playing a significant role in the stabilization of the slipped-parallel orientation. nih.gov The interplay of these varied interactions, from strong hydrogen bonds to weaker van der Waals forces, results in complex three-dimensional networks, as seen in the structures of various organic salts of nitrobenzoic acids. iucr.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for structural confirmation and the assignment of the molecular skeleton.

Proton (¹H) NMR for Structural Confirmation and Chemical Shifts

¹H NMR spectroscopy provides valuable information on the number and types of protons in a molecule. For 5-hydroxy-2-nitrobenzoate analogues, the aromatic protons typically appear as multiplets or doublets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons are dictated by the substitution pattern on the benzene (B151609) ring. For example, in methyl 3-nitrobenzoate, the aromatic protons appear in a range from 7.50 to 8.76 ppm. rsc.org The acidic proton of the carboxylic acid group is often broad and can appear at a much higher chemical shift, while the hydroxyl proton also gives a characteristic signal.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 5-hydroxy-2-nitrobenzoate Analogues

| Proton Environment | Representative Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic Protons (Ar-H) | 7.22 - 8.76 | m, d, s | rsc.org |

| Methyl Protons (-OCH₃) | ~3.9 | s | rsc.orggoogle.com |

| Hydroxyl Proton (-OH) | Variable, often broad | s |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. The exact chemical shifts are solvent-dependent.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org In 5-hydroxy-2-nitrobenzoate analogues, the carboxyl carbon (C=O) is typically observed far downfield, often in the range of 164-167 ppm. rsc.org The aromatic carbons resonate between approximately 110 and 150 ppm, with the carbon attached to the nitro group (C-NO₂) and the hydroxyl group (C-OH) showing characteristic shifts due to the electronic effects of these substituents. For instance, in methyl 3-nitrobenzoate, the aromatic carbons appear between 124.3 and 148.1 ppm. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 5-hydroxy-2-nitrobenzoate Analogues

| Carbon Environment | Representative Chemical Shift (ppm) | Reference |

| Carbonyl Carbon (-COO-) | 164 - 167 | rsc.org |

| Aromatic Carbon (C-NO₂) | ~148 | rsc.org |

| Aromatic Carbons (Ar-C) | 113 - 140 | researchgate.net |

| Methoxy (B1213986) Carbon (-OCH₃) | ~52 | rsc.org |

Note: The exact chemical shifts are solvent-dependent.

Application of Advanced NMR Techniques for Reaction Monitoring and Pathway Elucidation

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable tools for monitoring chemical reactions in real-time and elucidating complex reaction pathways. In the context of 5-hydroxy-2-nitrobenzoate analogues, NMR spectroscopy provides crucial insights into the synthesis and transformation of these compounds.

The synthesis of 5-nitrosalicylic acid, a closely related analogue, has been studied using various nitrating systems, and the reaction progress can be monitored by observing the characteristic shifts in the ¹H and ¹³C NMR spectra of the starting materials, intermediates, and final products. researchgate.netua.es For instance, in the nitration of salicylic (B10762653) acid, the formation of 3-nitro and 5-nitrosalicylic acids can be tracked by the appearance of distinct aromatic proton signals in the ¹H NMR spectrum. researchgate.net The integration of these signals over time allows for a quantitative assessment of the reaction kinetics.

Furthermore, advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons within a molecule, which is critical for establishing the regiochemistry of substitution reactions. fzu.edu.cn While direct NMR studies on the reaction monitoring of sodium 5-hydroxy-2-nitrobenzoate synthesis are not extensively detailed in the provided results, the principles applied to its analogues, such as the use of artificial neural networks to process NMR and UV/vis spectra for real-time concentration predictions, demonstrate the potential of these advanced methods. researchgate.net The elucidation of reaction pathways, for example, in the CO2-directed nitration of phenols, is another area where NMR plays a pivotal role in identifying the structure of intermediates and final products. escholarship.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 5-hydroxy-2-nitrobenzoate and its analogues, the FT-IR spectrum reveals characteristic absorption bands corresponding to its hydroxyl, nitro, and carboxylate groups.

The presence of a nitro group (NO₂) attached to an aromatic ring gives rise to two strong stretching vibrations: an asymmetric stretch typically found in the range of 1550–1475 cm⁻¹ and a symmetric stretch between 1360–1290 cm⁻¹. orgchemboulder.comudel.edu For this compound, the asymmetric stretching of the -NO₂ group is expected between 1530–1350 cm⁻¹. The carboxylate group (COO⁻) in sodium salicylates also exhibits characteristic asymmetric and symmetric stretching frequencies. cdnsciencepub.com In substituted sodium salicylates in deuterium (B1214612) oxide solution, these bands are observed, though their correlation with substituent constants can be poor. cdnsciencepub.com The hydroxyl group (-OH) typically shows a broad absorption band in the high-frequency region of the spectrum, although in the case of the sodium salt, the absence of the broad peak around 3000 cm⁻¹ indicates the deprotonation of the hydroxyl group.

The following table summarizes the characteristic FT-IR absorption bands for functional groups relevant to 5-hydroxy-2-nitrobenzoate analogues.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Nitro (aromatic) | Asymmetric Stretch | 1550–1475 | orgchemboulder.comudel.edu |

| Nitro (aromatic) | Symmetric Stretch | 1360–1290 | orgchemboulder.comudel.edu |

| Carboxylate | Asymmetric Stretch | Varies | cdnsciencepub.com |

| Carboxylate | Symmetric Stretch | Varies | cdnsciencepub.com |

| Hydroxyl | O-H Stretch (in acid) | Broad, ~3000 |

Note: The exact positions of these bands can be influenced by factors such as conjugation, hydrogen bonding, and the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light rather than absorption. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 5-hydroxy-2-nitrobenzoic acid, Raman spectra have been recorded and analyzed. nih.gov

In aromatic nitro compounds, the symmetric stretching of the nitro group (νsNO₂) typically appears as a strong band. scielo.br For instance, in substituted nitrobenzenes, this band is observed around 1345 ± 30 cm⁻¹. scielo.br The asymmetric stretch (νasNO₂) is also observable in the Raman spectrum. scielo.br Furthermore, the ring breathing mode, a characteristic vibration of the benzene ring, often gives a strong band in the Raman spectrum. scielo.br

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. scielo.brhilarispublisher.com This technique has been employed to study related nitrobenzoic acid derivatives, providing insights into their orientation and interaction with the metal surface. scielo.br The symmetric stretching of the nitro group gives rise to an intense Raman signal, making it a useful reporter for SERS studies. hilarispublisher.com

| Technique | Compound | Key Findings | References |

| FT-Raman | 5-Hydroxy-2-nitrobenzoic acid | Spectrum recorded and available for analysis. | nih.gov |

| Raman | Substituted Nitrobenzenes | Strong symmetric NO₂ stretching band observed. | scielo.br |

| SERS | Nitrobenzoic acid derivatives | Provides information on molecular orientation on metal surfaces. | scielo.brhilarispublisher.com |

Mass Spectrometry-Based Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The molecular formula of 5-hydroxy-2-nitrobenzoic acid is C₇H₅NO₅, with a monoisotopic mass of approximately 183.0168 Da. nih.gov HRMS analysis of this compound and its derivatives would confirm this elemental composition. For example, in the study of analogues like 5-butoxy-2-nitrobenzoic acid, HRMS (ESI) was used to confirm the calculated mass of the [M-H]⁻ ion. rsc.org

The use of techniques like Atmospheric Pressure Chemical Ionization (APCI) has also been explored for the analysis of 2-hydroxy-5-nitrobenzoic acid. researchgate.net

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Reference |

| 5-Hydroxy-2-nitrobenzoic acid | C₇H₅NO₅ | 183.0168 | nih.gov |

| 5-Butoxy-2-nitrobenzoic acid | C₁₁H₁₃NO₅ | 239.0794 (for neutral) | rsc.org |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

For 2-nitrobenzoic acid and its derivatives, a common fragmentation pathway observed in tandem mass spectra is the loss of the carboxyl group (as CO₂ or the carboxylate anion). nih.gov For example, the tandem mass spectrum of 2,4-dinitrobenzoic acid shows a major fragment ion corresponding to the loss of the carboxyl anion from the molecular ion. nih.gov Similarly, the fragmentation of 2-nitrobenzoic acid itself leads to a major fragment ion from the loss of the carboxyl anion. nih.gov In the analysis of 5-nitrosalicylic acid using LC-MS/MS, a characteristic transition of m/z 182.0094 to fragment ions is observed. nih.gov

The fragmentation pathways of hydroxybenzoic acids and their derivatives have been studied using techniques like HPLC-ESI-MS/MS, where the characteristic transition of m/z 137 → 93 for monohydroxybenzoic acids is utilized for detection. vu.edu.au These established fragmentation patterns for related compounds provide a strong basis for interpreting the tandem mass spectra of this compound and its analogues.

| Precursor Compound | Key Fragmentation | Observed Fragment m/z | Reference |

| 2,4-Dinitrobenzoic acid | Loss of carboxyl anion | 167.10 | nih.gov |

| 2-Nitrobenzoic acid | Loss of carboxyl anion | 122.14 | nih.gov |

| 5-Nitrosalicylic acid | Fragmentation of [M-H]⁻ | 138.02016, 108.02213, etc. | nih.gov |

| Monohydroxybenzoic acids | Fragmentation of [M-H]⁻ | 93 | vu.edu.au |

Chromatographic Coupling with Mass Spectrometry (LC/MS, GC-MS) for Mixture Analysis

The analysis of complex mixtures containing 5-hydroxy-2-nitrobenzoate and its analogues is greatly facilitated by hyphenated chromatographic and mass spectrometric techniques. Combinations of liquid or gas chromatography for separation, coupled with mass spectrometry for detection and identification, provide powerful tools for metabolite profiling and the characterization of reaction byproducts with high sensitivity and reproducibility. vu.edu.au Liquid chromatography-mass spectrometry (LC-MS) is particularly prevalent due to its suitability for polar and non-volatile compounds, often eliminating the need for chemical derivatization that is common in gas chromatography-mass spectrometry (GC-MS). vu.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for identifying and quantifying hydroxybenzoic acid derivatives within complex matrices. vu.edu.au High-resolution LC/MS, for instance, has been successfully employed to identify byproducts from the chlorination of 3-methyl-4-nitrophenol (B363926), a hydrolysate of the pesticide fenitrothion. semanticscholar.org In one study, a compound with a measured m/z of 215.971 was identified, corresponding to the molecular formula C₇H₄O₅NCl. semanticscholar.org Further analysis using collision-induced dissociation (MS²) experiments was performed to elucidate its structure. The fragmentation pattern revealed key losses, which, when considered alongside the structure of the precursor, allowed for the confident identification of the substance as chloro-5-hydroxy-2-nitrobenzoic acid. semanticscholar.org

Table 1: MS² Product Ions for the Identification of Chloro-5-hydroxy-2-nitrobenzoic Acid This table details the product ions observed in MS² experiments used to identify chloro-5-hydroxy-2-nitrobenzoic acid from a chlorinated 3-methyl-4-nitrophenol sample. semanticscholar.org

| Product Ion (m/z) | Attributed Neutral Loss |

|---|---|

| 198.9679 | OH (Hydroxyl group) |

| 187.9757 | CO (Carbon monoxide) |

| 170.9731 | COOH (Carboxyl group) |

| 136.0043 | Cl (Chlorine) |

Similarly, effect-directed analysis using high-resolution mass spectrometry has been applied to identify potentially mutagenic nitrogenous disinfection by-products in water treatment. uva.nl This approach has identified several nitrated phenolic compounds, including analogues of 5-hydroxy-2-nitrobenzoate. The coupling of liquid chromatography with a Quadrupole Time-of-Flight (QToF) mass spectrometer allows for the accurate mass measurements needed to determine elemental compositions and identify unknown compounds in environmental samples. uva.nl

Table 2: Nitrated Hydroxybenzoic Acid Analogues Identified in Water Samples by LC-QToF This table presents data on nitrated hydroxybenzoic acids identified as disinfection by-products using LC-MS analysis. uva.nl

| Identified Compound | Molecular Formula | Retention Time (min) |

|---|---|---|

| 4-Hydroxy-3-nitrobenzoic acid | C₇H₅NO₅ | 12.87 |

| 2-Hydroxy-5-nitrobenzoic acid | C₇H₅NO₅ | 13.92 |

| 3,5-Dinitrosalicylic acid | C₇H₄O₇N₂ | 13.30 |

Typical analytical setups for these analogues involve reversed-phase chromatography. For example, the analysis of 5-hydroxy-2-nitrobenzyl alcohol derivatives, a closely related analogue, utilized a C18 reversed-phase column with a gradient elution system composed of water and acetonitrile, both containing 0.1% formic acid. biorxiv.org Detection is often performed using high-resolution Orbitrap or ToF mass spectrometers, which provide the accuracy needed for structural confirmation. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred, GC-MS remains a valuable tool, particularly for identifying volatile or semi-volatile analogues, or when a different separation selectivity is required. oup.com However, due to the low volatility and polar nature of hydroxybenzoic acids, derivatization is typically necessary to improve their chromatographic behavior. nih.gov A common approach is trimethylsilylation, which converts the polar hydroxyl and carboxyl groups into less polar trimethylsilyl (B98337) ethers and esters. nih.gov This method has been used to develop a GC-MS assay for the determination of nine different hydroxyphenolic acids in serum. nih.gov

GC-MS has also been instrumental in metabolic studies of related compounds. In the bacterial degradation of 2-nitrobenzoate (B253500), GC-MS analysis of culture extracts was used to identify key metabolites. nih.gov One identified metabolite, salicylate (B1505791) (2-hydroxybenzoic acid), showed a distinct mass spectrum with a molecular ion peak at m/z 138 and major fragments at m/z 120 and 119. nih.gov This demonstrates the capability of GC-MS to elucidate metabolic pathways involving structural analogues of 5-hydroxy-2-nitrobenzoate.

Reactivity Profiles and Mechanistic Investigations of 5 Hydroxy 2 Nitrobenzoate

Organic Reaction Mechanisms

The organic reactions of 5-hydroxy-2-nitrobenzoate are characterized by the reactivity of the substituted aromatic ring and the nitro functional group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, which is notably facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub In the case of a derivative of 5-hydroxy-2-nitrobenzoate containing a leaving group (e.g., a halogen) at the C1 position (where the carboxylate is), the nitro group at the C2 position would strongly activate the ring for nucleophilic attack.

The mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge of this intermediate is delocalized across the aromatic system and is particularly stabilized by the ortho-nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

Oxidation and Reduction Chemistry of the Nitro Group

The nitro group of 5-hydroxy-2-nitrobenzoate is the primary site for reduction reactions. The transformation of an aromatic nitro group to an amino group is a multi-step process involving a total of six electrons. orientjchem.org This reduction typically proceeds through several key intermediates.

The general pathway is as follows:

Nitro to Nitroso: The initial two-electron reduction converts the nitro group (-NO2) to a nitroso group (-NO).

Nitroso to Hydroxylamino: A further two-electron reduction yields the hydroxylamino group (-NHOH).

Hydroxylamino to Amino: The final two-electron reduction produces the amino group (-NH2).

Different reducing agents and conditions can be used to control the extent of the reduction. For instance, strong reducing systems like tin and hydrochloric acid will typically reduce the nitro group completely to the amine. libretexts.org The process follows a model first described by Haber, which includes a "direct route" (nitro → nitroso → hydroxylamine (B1172632) → amine) and a "condensation route" where intermediates can react with each other to form dimeric species like azoxy, azo, and hydrazo compounds before ultimately yielding the aniline (B41778) derivative. unimi.it

Table 1: Intermediates in the Reduction of the Nitro Group

| Intermediate Compound | Functional Group | Oxidation State of Nitrogen |

|---|---|---|

| 5-hydroxy-2-nitrobenzoate | -NO₂ | +3 |

| 5-hydroxy-2-nitrosobenzoate | -NO | +1 |

| 5-hydroxy-2-hydroxylaminobenzoate | -NHOH | -1 |

| 2-amino-5-hydroxybenzoate | -NH₂ | -3 |

Rearrangement Reactions (e.g., Baeyer–Villiger Oxidation Mechanisms)

While Sodium 5-hydroxy-2-nitrobenzoate itself does not undergo Baeyer-Villiger oxidation as it lacks a ketone functional group, this reaction is relevant to derivatives or related structures. The Baeyer-Villiger oxidation transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid as the oxidant. wikipedia.orgnih.gov The mechanism involves the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to an adjacent oxygen atom. nrochemistry.combeilstein-journals.org

A more directly relevant rearrangement for this compound involves its reduction intermediate, 2-hydroxylaminobenzoate. This intermediate can undergo a Bamberger-type rearrangement. The Bamberger rearrangement typically involves the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de In enzymatic pathways, a similar rearrangement is catalyzed by mutase enzymes. asm.orgnih.gov This involves the intramolecular transfer of a hydroxyl group, converting the hydroxylamino intermediate into an aminophenol derivative. For instance, 2-hydroxylaminobenzoate can be rearranged to form 3-hydroxyanthranilate. asm.org

Enzymatic Transformation Mechanisms

Microorganisms have evolved sophisticated pathways to degrade nitroaromatic compounds, often utilizing them as sources of carbon and energy. These pathways involve a series of specialized enzymes.

Nitroreductase-Catalyzed Pathways

The initial step in the bacterial degradation of many nitroaromatic compounds is the reduction of the nitro group, a reaction catalyzed by enzymes known as nitroreductases. asm.orgasm.org These enzymes typically use reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is in turn regenerated by NAD(P)H. asm.orgnih.gov

For 2-nitrobenzoate (B253500) (2-NBA), the degradation is initiated by a 2-nitrobenzoate 2-nitroreductase (e.g., NbaA in Pseudomonas fluorescens KU-7). asm.orgnih.gov This enzyme catalyzes the NADPH-dependent reduction of 2-NBA to 2-hydroxylaminobenzoate (2-HABA). asm.orgoup.com This is a crucial step that prepares the molecule for further transformation and ring cleavage. The activity of these nitroreductases is often inducible, meaning their production is significantly increased in the presence of the nitroaromatic substrate. oup.com

Table 2: Example of a Nitroreductase in 2-Nitrobenzoate Degradation

| Enzyme | Gene | Organism | Substrate | Product | Cofactor |

|---|---|---|---|---|---|

| 2-Nitrobenzoate 2-Nitroreductase | NbaA | Pseudomonas fluorescens KU-7 | 2-Nitrobenzoate | 2-Hydroxylaminobenzoate | NADPH, FMN |

Mutase and Dioxygenase Activities in Degradation Pathways

Following the initial reduction, the degradation pathway of 2-nitrobenzoate involves a series of enzymatic transformations, prominently featuring mutases and dioxygenases. osdd.netnih.gov

Mutase Activity: The 2-hydroxylaminobenzoate formed by nitroreductase is acted upon by a 2-hydroxylaminobenzoate mutase (e.g., NbaB). asm.orgnih.gov This enzyme catalyzes a Bamberger-type rearrangement, converting 2-hydroxylaminobenzoate into 3-hydroxyanthranilate (3-HAA). asm.orgfrontiersin.org This intramolecular rearrangement is a key step that positions a hydroxyl group adjacent to the amino group, preparing the ring for cleavage.

Dioxygenase Activity: The aromatic ring of 3-hydroxyanthranilate is then cleaved by a 3-hydroxyanthranilate 3,4-dioxygenase (e.g., NbaC). nih.govfrontiersin.org This enzyme incorporates both atoms of molecular oxygen into the substrate, breaking the C3-C4 bond of the aromatic ring to form 2-amino-3-carboxymuconic-6-semialdehyde. oup.comnih.gov

From this point, the degradation continues through the action of decarboxylases, dehydrogenases, and deaminases, which process the linear intermediate into compounds that can enter central metabolic cycles, such as the Krebs cycle. nih.govfrontiersin.org This complete degradation pathway, from nitroaromatic compound to central metabolites, demonstrates a highly coordinated enzymatic system. nih.gov

Table 3: Key Enzymes in the Downstream Degradation of 2-Nitrobenzoate

| Enzyme | Gene | Organism | Reaction |

|---|---|---|---|

| 2-Hydroxylaminobenzoate Mutase | NbaB | P. fluorescens KU-7 | Rearrangement of 2-hydroxylaminobenzoate to 3-hydroxyanthranilate |

| 3-Hydroxyanthranilate 3,4-Dioxygenase | NbaC | P. fluorescens KU-7 | Ring cleavage of 3-hydroxyanthranilate |

| 2-Amino-3-carboxymuconate-6-semialdehyde Decarboxylase | NbaD | P. fluorescens KU-7 | Decarboxylation of the ring-cleavage product |

Role of Specific Enzymes and Enzyme Systems (e.g., NbaA 2-nitroreductase)

The enzymatic transformation of nitroaromatic compounds is a critical area of research, particularly for understanding their biodegradation pathways. In the bacterium Pseudomonas fluorescens strain KU-7, the degradation of 2-nitrobenzoate (2-NBA) is initiated by a key enzyme system. asm.orgnih.gov The primary enzyme, 2-nitrobenzoate 2-nitroreductase (NbaA), is an NADPH-dependent flavoenzyme that belongs to the homodimeric NADH:flavin mononucleotide (FMN) oxidoreductase-like family. canada.caresearchgate.net

NbaA plays a crucial role by catalyzing the reduction of 2-nitrobenzoate to 2-hydroxylaminobenzoate. asm.orgnih.gov This initial step is fundamental for the subsequent metabolic cascade. Following this reduction, a mutase known as NbaB transforms 2-hydroxylaminobenzoate into 3-hydroxyanthranilate. canada.caresearchgate.net The entire degradation pathway for 2-NBA in P. fluorescens KU-7 is encoded in specific operons, highlighting a specialized genetic system for metabolizing this compound. asm.org

Structural and mechanistic studies have provided insights into NbaA's function. The enzyme's structure has been determined, and modeling has helped to identify key amino acid residues involved in its catalytic activity. asm.orgcanada.ca Mutational analyses have confirmed the roles of specific residues such as Asn40, Asp76, and Glu113, which are believed to constitute the binding site for a divalent metal ion that is important for FMN binding. nih.govcanada.ca The enzyme exhibits a narrow substrate specificity, primarily targeting 2-NBA. nih.gov The catalytic process is thought to follow a ping-pong reaction mechanism. canada.caresearchgate.net

While NbaA is specific for 2-nitrobenzoate, its activity provides a model for understanding the enzymatic reduction of related nitroaromatic compounds. Research has also shown that NbaA can transform 2,4-dinitrobenzoic acid (2,4-DNBA), although the conditions for this reactivity differ from those for 2-NBA. nih.govnih.gov

| Enzyme System Component | Function | Substrate(s) | Product(s) |

| NbaA (2-nitroreductase) | Initiates degradation via nitroreduction. asm.orgcanada.ca | 2-nitrobenzoic acid (2-NBA), 2,4-dinitrobenzoic acid (2,4-DNBA) nih.gov | 2-hydroxylaminobenzoate asm.orgnih.gov |

| NbaB (Mutase) | Catalyzes rearrangement of the hydroxylamino group. canada.caresearchgate.net | 2-hydroxylaminobenzoate canada.ca | 3-hydroxyanthranilate canada.ca |

Post-Translational Control of Enzyme Activity

Studies have revealed that oxidative modifications can switch the substrate specificity of NbaA. For instance, the reduction of 2,4-dinitrobenzoic acid (2,4-DNBA) by NbaA occurs under oxidizing conditions, whereas the reduction of 2-nitrobenzoic acid (2-NBA) does not. nih.govnih.gov This differential reactivity is linked to the redox state of the enzyme. The reduction of 2,4-DNBA is inhibited under anaerobic conditions or in the presence of the reducing agent dithiothreitol. nih.govnih.gov

A key mechanism for this post-translational control is the formation of intermolecular disulfide bonds. nih.govnih.gov The NbaA sequence contains several cysteine residues, with those at positions 141 and 194 being involved in forming these bonds under oxidizing conditions. nih.govnih.gov This process can lead to the formation of higher-order oligomers and eventual inactivation of the enzyme, particularly at high pH, high temperatures, or in the presence of hydrogen peroxide. nih.govnih.gov The enzyme is also irreversibly inhibited by reagents that target reactive thiol/thiolate groups, such as 5,5′-dithio-bis-(2-nitrobenzoic acid) and zinc chloride. nih.govnih.gov

These findings indicate that the cellular redox environment can effectively control the catalytic activity and substrate preference of NbaA, suggesting a sophisticated regulatory mechanism for the degradation of nitroaromatic compounds. nih.gov

| Condition | Effect on NbaA Enzyme | Implicated Mechanism |

| Oxidizing Conditions | Switches substrate specificity from 2-NBA to 2,4-DNBA. nih.govnih.gov | Oxidative modification of the enzyme. nih.govnih.gov |

| High pH, High Temperature, H₂O₂ | Inactivation of the enzyme. nih.govnih.gov | Formation of higher-order oligomers via disulfide bonds. nih.govnih.gov |

| Anaerobic Conditions | Fails to reduce 2,4-DNBA. nih.govnih.gov | Prevents necessary oxidative modification. nih.govnih.gov |

Reactivity in Specific Chemical Environments

The chemical reactivity of 5-hydroxy-2-nitrobenzoate is influenced by its surrounding environment, notably by factors such as pH and the presence of inorganic species.

pH-Dependent Reactivity

The pH of the environment can significantly affect the reactivity of nitroaromatic compounds. In enzymatic reactions, the activity of NbaA, which acts on the related 2-nitrobenzoate, is pH-dependent. High pH can promote the formation of inactive enzyme oligomers. nih.govnih.gov

In non-enzymatic systems, pH is a critical factor in reactions involving nitrite (B80452). Under acidic conditions (pKa of HONO is 3.4), nitrite is converted to reactive nitrous acid (HONO). kopri.re.kr This species can participate in the nitration of aromatic compounds. kopri.re.kr Studies on the freezing of solutions containing hydrogen peroxide and nitrite have shown that the pH decreases within the ice, accelerating the oxidation of benzoic acid. kopri.re.kr This phenomenon is attributed to the formation of reactive species in the acidic environment created during freezing. kopri.re.kr Although the pKa of 5-hydroxy-2-nitrobenzoic acid itself is not specified in the provided results, the similar compound 2-nitrobenzoic acid has a pKa of 2.47, indicating it is a relatively strong acid. semanticscholar.org

Reactions with Inorganic Species (e.g., Chlorination Reactions)

5-hydroxy-2-nitrobenzoic acid can react with inorganic species, with chlorination being a notable example. Research has shown that the chlorination of certain precursor compounds can lead to the formation of chloro-5-hydroxy-2-nitrobenzoic acid (C5H2NB). semanticscholar.org

Specifically, the chlorination of 3-methyl-4-nitrophenol (B363926) (3M4NP), a hydrolysis product of the pesticide fenitrothion, has been demonstrated to produce C5H2NB. semanticscholar.org This reaction is of environmental concern as chlorination is a common water treatment process, and 3M4NP can be a contaminant in raw water sources. semanticscholar.org The formation of C5H2NB was confirmed using high-resolution liquid chromatography-mass spectrometry. semanticscholar.org

Furthermore, the mutagenic potential of these compounds has been investigated. While 5-hydroxy-2-nitrobenzoic acid itself showed insignificant mutagenicity, its potential to form mutagens upon chlorination was significant. semanticscholar.org The mutagen formation potential (MFP) of 5-hydroxy-2-nitrobenzoic acid was measured to be 3,400 net revertants per micromole, which is higher than that of the precursor 3M4NP (2,700 net rev./µmol). semanticscholar.org This suggests that the chlorination of 5-hydroxy-2-nitrobenzoic acid or its formation from precursors during water treatment can lead to the generation of mutagenic byproducts. semanticscholar.org

| Reactant | Inorganic Species | Product | Significance |

| 3-Methyl-4-nitrophenol | Chlorine | Chloro-5-hydroxy-2-nitrobenzoic acid (C5H2NB) semanticscholar.org | Formation of a mutagenic byproduct from a pesticide derivative during water treatment. semanticscholar.org |

| 5-Hydroxy-2-nitrobenzoic acid | Chlorine | Chlorinated derivatives | High mutagen formation potential (3,400 net rev./µmol). semanticscholar.org |

Computational Chemistry and Theoretical Modeling of Sodium 5 Hydroxy 2 Nitrobenzoate

Electronic Structure and Molecular Conformation Calculations

Computational methods are indispensable for elucidating the fundamental electronic properties and the preferred three-dimensional arrangement of the 5-hydroxy-2-nitrobenzoate anion.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like sodium 5-hydroxy-2-nitrobenzoate. acs.org Calculations, often employing hybrid functionals such as B3LYP with robust basis sets like 6-311++G(d,p), are performed to determine the molecule's ground state properties. researchgate.net

These calculations yield the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. semanticscholar.org Furthermore, DFT is used to compute key electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a determinant of chemical reactivity and stability. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, conjugative interactions, and the nature of intramolecular hydrogen bonding, such as potential interactions between the hydroxyl and nitro or carboxylate groups. researchgate.net

Table 1: Key Molecular Properties of 5-hydroxy-2-nitrobenzoate anion from DFT Calculations This table presents a set of typical parameters that can be derived from DFT calculations for the 5-hydroxy-2-nitrobenzoate anion. The values are illustrative and depend on the specific level of theory and basis set used.

| Parameter | Description | Typical Output |

|---|---|---|

| Optimized Geometry | Lowest energy arrangement of atoms, providing bond lengths and angles. | 3D coordinates for each atom. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Reported in Hartrees or eV. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Negative value, in eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Negative or positive value, in eV. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical stability. | Positive value, in eV. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Charge value (e) for each atom. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Reported in Debye. |

The 5-hydroxy-2-nitrobenzoate anion possesses conformational flexibility, primarily due to the rotation of the carboxylate and nitro groups relative to the benzene (B151609) ring. Conformational analysis, using theoretical calculations, explores the potential energy surface associated with these rotations to identify the most stable conformer(s).

Additionally, the potential for tautomerism can be investigated. researchgate.net Tautomers are structural isomers that readily interconvert. For 5-hydroxy-2-nitrobenzoate, this could involve proton transfer from the hydroxyl group to the nitro group (aci-nitro tautomer) or other resonance-stabilized forms. mdpi.com Theoretical calculations can determine the relative energies of these different tautomeric structures, predicting which form is most likely to exist in the gas phase or in solution. researchgate.net In the solid state, analysis of crystal structures often reveals the presence of one dominant tautomer stabilized by intermolecular interactions. mdpi.com

Intermolecular Interactions and Crystal Engineering

Crystal engineering involves the design and synthesis of crystalline solids with specific properties, which relies on a deep understanding of the intermolecular interactions that direct crystal packing.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular regions. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. nih.gov

Table 2: Illustrative Hirshfeld Surface Fingerprint Plot Contributions This table shows a hypothetical breakdown of intermolecular contact contributions for a crystal of this compound, based on typical findings for similar organic salts.

| Contact Type | Description | Percentage Contribution |

|---|---|---|

| O···H / H···O | Represents hydrogen bonding and other close oxygen-hydrogen contacts. | 45 - 60% |

| H···H | Represents van der Waals interactions between hydrogen atoms. | 20 - 30% |

| C···H / H···C | Involves contacts between carbon and hydrogen atoms. | 10 - 20% |

| C···C | Indicates π-π stacking interactions between aromatic rings. | 2 - 5% |

| N···H / H···N | Contacts involving the nitrogen atoms of the nitro group. | 1 - 4% |

| Other | Includes contacts like C···O, N···O, etc. | < 5% |

The stability of the crystal lattice is determined by the sum of all intermolecular interactions. These include strong, directional hydrogen bonds (e.g., O—H···O), weaker C—H···O interactions, van der Waals forces, and potential π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netpsu.edu

Computational methods for crystal structure prediction (CSP) are used to generate a landscape of possible, energetically favorable crystal packing arrangements for a given molecule. researchgate.net These methods explore different spatial orientations and hydrogen-bonding motifs to predict potential polymorphs (different crystal structures of the same compound).

For each predicted or experimentally determined structure, the lattice energy can be calculated. mdpi.com Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid, representing the strength of the forces holding the crystal together. mdpi.com These calculations are often performed using force fields (like COMPASS II) or periodic DFT methods. researchgate.netmdpi.com By comparing the lattice energies of different polymorphs, their relative thermodynamic stability can be predicted, with a more negative lattice energy indicating a more stable crystal form. mdpi.com This is a critical step in understanding and controlling polymorphism in the solid state.

Simulation of Molecular Dynamics and Ligand-Binding

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For nitrobenzoic acid derivatives, MD simulations, often extending to 100 nanoseconds, are performed using software packages like GROMACS, Desmond, or Amber with force fields such as the General Amber Force Field (GAFF). benthamdirect.comucl.ac.ukbohrium.com These simulations provide a detailed view of the conformational changes and stability of the compound in different environments. benthamdirect.com

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound, and a biological receptor. Software like AutoDock Vina, Glide, and Molecular Virtual Docker (MVD) are commonly employed for these studies. mdpi.comnih.govnih.govsemanticscholar.org

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The binding site on the receptor is identified, and the ligand is then "docked" into this site in various possible conformations. The stability of each resulting complex is evaluated using a scoring function, which typically estimates the binding free energy. Lower binding energy values indicate a more stable and favorable interaction. researchgate.net

Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's active site. researchgate.net For instance, in studies of related nitro-containing compounds, docking simulations have successfully identified critical hydrogen bonding and other non-covalent interactions that are essential for the compound's biological activity. nih.govresearchgate.net The results of molecular docking are often visualized to better understand the binding mode and the specific interactions that stabilize the ligand-receptor complex.

Cheminformatics and Data Analysis Applications

Prediction of Molecular Descriptors

Cheminformatics tools are utilized to predict a wide range of molecular descriptors for this compound. These descriptors are numerical values that encode different aspects of a molecule's structure and are crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

For the parent acid, 5-hydroxy-2-nitrobenzoic acid, several key descriptors have been computationally predicted and are available in public databases like PubChem. nih.gov These descriptors provide valuable information about the molecule's physicochemical properties.

| Molecular Descriptor | Predicted Value |

| Molecular Weight | 183.12 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 103 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 223 |

Table 1: Predicted molecular descriptors for 5-hydroxy-2-nitrobenzoic acid. Data sourced from PubChem. nih.gov

Furthermore, quantum chemical calculations using methods like Density Functional Theory (DFT) can be employed to determine a variety of electronic descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. These descriptors are fundamental in understanding the molecule's reactivity and its potential interactions in biological systems. researchgate.net

Application of Artificial Neural Networks for Spectroscopic Data Processing

Artificial Neural Networks (ANNs) are a sophisticated computational tool increasingly applied to the analysis of complex spectroscopic data for nitroaromatic compounds. researchgate.netenea.it Techniques such as multilayer perceptrons (MLPs) and convolutional neural networks (CNNs) are particularly useful for tasks like quantitative analysis and compound identification from spectroscopic measurements, including Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netd-nb.infoarxiv.org

In the context of spectroscopic analysis, ANNs can be trained on datasets of spectra to recognize patterns that may be too complex for traditional analysis methods. d-nb.info For example, ANNs can deconvolve overlapping peaks in a spectrum, enabling the quantification of individual components in a mixture. arxiv.org This is particularly relevant for online process monitoring where real-time analysis of complex mixtures is required. d-nb.info

For nitroaromatic compounds, ANNs have been used for their detection and quantification from surface-enhanced Raman spectroscopy (SERS) maps. researchgate.net An attention-based vision transformer neural network, a type of ANN, can take raw SERS maps as input without requiring extensive preprocessing, leading to accurate detection and concentration prediction. researchgate.net The application of ANNs to conductometric titration data has also been shown to successfully predict the concentrations of different nitrophenols in mixtures with low error rates. researchgate.net These examples highlight the potential of ANNs to significantly enhance the analysis of spectroscopic data for this compound, facilitating more accurate and efficient characterization.

Advanced Research Applications of 5 Hydroxy 2 Nitrobenzoate and Its Derivatives

Role as Synthetic Intermediates for Active Pharmaceutical Ingredients and Functional Molecules

5-Hydroxy-2-nitrobenzoic acid is a valuable synthetic intermediate in the pharmaceutical and chemical industries. google.com Its functional groups can be readily converted into other moieties, making it a key starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

One of the most significant applications of a related isomer, 2-hydroxy-5-nitrobenzoic acid, is in the production of Mesalamine. cionpharma.com Mesalamine, also known as 5-aminosalicylic acid, is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. cionpharma.com In the synthesis of Mesalamine, 2-hydroxy-5-nitrobenzoic acid serves as a critical precursor. cionpharma.com The nitro group is reduced to an amine, and the carboxylic acid and hydroxyl groups are maintained in the final API. This highlights the importance of hydroxylated nitrobenzoic acids in the synthesis of established pharmaceutical agents.

The versatility of 5-hydroxy-2-nitrobenzoic acid as a synthetic intermediate is further demonstrated by the various synthetic routes available for its preparation. These methods often start from precursors like 3-hydroxybenzoic acid or 5-chloro-2-nitrobenzoic acid. chemicalbook.com The ability to synthesize this compound through different pathways enhances its utility and availability for the production of a wide array of functional molecules.

Below is a table summarizing the key transformations and applications of 5-hydroxy-2-nitrobenzoic acid as a synthetic intermediate.

| Starting Material | Key Transformation | Product | Application |

| 5-Chloro-2-nitrobenzoic acid | Nucleophilic aromatic substitution with a hydroxyl source | 5-Hydroxy-2-nitrobenzoic acid | Intermediate for further synthesis |

| 3-Hydroxybenzoic acid | Nitration | 5-Hydroxy-2-nitrobenzoic acid | Intermediate for further synthesis |

| 2-Hydroxy-5-nitrobenzoic acid | Reduction of the nitro group | Mesalamine (5-aminosalicylic acid) | Active Pharmaceutical Ingredient |

Ligands in Coordination Chemistry for Material Science and Catalysis Research

The carboxylate and hydroxyl groups of 5-hydroxy-2-nitrobenzoate make it an excellent ligand for coordinating with metal ions. This property is extensively utilized in coordination chemistry to construct novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with potential applications in material science and catalysis.

Nitro-containing ligands, such as nitrobenzoic acid and its derivatives, are known for their versatility in coordinating with a variety of metal ions. mdpi.comnih.gov The presence of the nitro group can also influence the electronic properties and structural arrangements of the resulting coordination compounds. mdpi.comnih.gov The coordination can occur through the carboxylate group, the hydroxyl group, or even the nitro group, leading to a diverse range of coordination modes and resulting in mononuclear, dinuclear, or polynuclear complexes. mdpi.com

For example, copper(II) complexes with 2-nitrobenzoate (B253500) have been synthesized and characterized, revealing different coordination modes depending on the presence of other nitrogen-donor ligands. researchgate.net These studies provide insights into how the coordination environment of the metal center can be fine-tuned by the choice of ligands, which is crucial for designing materials with specific magnetic or catalytic properties. researchgate.net

The ability of 5-hydroxy-2-nitrobenzoate to form stable complexes with metal ions is fundamental to its application in these advanced research areas. The resulting coordination compounds are investigated for their potential use as catalysts, magnetic materials, and luminescent sensors.

Exploration of Antioxidant Properties in Related Compounds

While direct studies on the antioxidant properties of Sodium 5-hydroxy-2-nitrobenzoate are not extensively documented, research on related phenolic compounds, such as dihydroxybenzenes and hydroxybenzaldehydes, provides valuable insights into the potential antioxidant activity of this class of molecules. researchgate.netmdpi.com The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. mdpi.com

The structure of a phenolic compound, including the number and position of hydroxyl groups and other substituents on the aromatic ring, plays a crucial role in determining its antioxidant efficacy. researchgate.netmdpi.com For instance, the presence of multiple hydroxyl groups can enhance antioxidant activity. mdpi.com

Studies on various hydroxybenzaldehydes have shown that their antioxidant activity is influenced by factors such as their ability to donate a hydrogen atom and their polarity. researchgate.net Nitroxides, which are stable organic free radicals, are also known for their antioxidant properties and their ability to inactivate free radicals. mdpi.com While the nitro group in 5-hydroxy-2-nitrobenzoate is not a nitroxide, the study of related nitrogen-containing compounds contributes to a broader understanding of redox-active molecules.

The investigation of the antioxidant potential of 5-hydroxy-2-nitrobenzoate and its derivatives could be a promising area for future research, particularly in the context of developing novel antioxidants for various applications.

Enzyme Inhibition Studies and Mechanistic Insights

5-Hydroxy-2-nitrobenzoic acid has been identified as an inhibitor of certain enzymes, and its study provides valuable mechanistic insights into enzyme function and inhibition. Specifically, it has been shown to inhibit the activity of wild-type bovine low molecular weight protein tyrosine phosphatase. chemicalbook.com

Enzyme inhibition is a critical area of research in drug discovery and development, as many therapeutic agents act by inhibiting specific enzymes. nih.gov The study of how small molecules like 5-hydroxy-2-nitrobenzoic acid interact with and inhibit enzymes can lead to the design of more potent and selective inhibitors.

The general principles of enzyme inhibition involve the binding of an inhibitor to an enzyme, which prevents the enzyme from carrying out its normal catalytic function. nih.gov Inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition.

While the specific mechanism of inhibition of protein tyrosine phosphatase by 5-hydroxy-2-nitrobenzoic acid requires further detailed investigation, the initial findings highlight the potential of this compound and its derivatives as probes for studying enzyme mechanisms and as starting points for the development of new therapeutic agents.

Emerging Research Areas and Potential Future Applications

The unique chemical structure of this compound and its derivatives opens up possibilities for their use in several emerging research areas. The combination of a phenolic hydroxyl group, a carboxylic acid, and a nitro group on a single aromatic ring provides a platform for diverse chemical modifications and applications.

Future research could focus on several promising directions:

Development of Novel Pharmaceuticals: Building on its role as a synthetic intermediate, more complex and novel drug candidates could be synthesized from 5-hydroxy-2-nitrobenzoic acid. Its structure could be incorporated into new chemical entities designed to target a variety of diseases.

Advanced Materials: In material science, the use of 5-hydroxy-2-nitrobenzoate as a ligand in the synthesis of new MOFs and coordination polymers with tailored properties for applications in gas storage, separation, and catalysis is an area of active research.

Biomedical Imaging: The nitroaromatic group in 5-hydroxy-2-nitrobenzoate could potentially be used as a basis for developing probes for imaging hypoxic conditions in biological systems, as nitroreductase enzymes, often overexpressed in hypoxic tumors, can reduce the nitro group.

Photocatalysis: The electronic properties of nitroaromatic compounds suggest that derivatives of 5-hydroxy-2-nitrobenzoate could be explored for their potential in photocatalytic applications, such as in the degradation of pollutants or in organic synthesis.

The continued exploration of the chemistry and biological activity of this compound and its derivatives is likely to lead to new and innovative applications in medicine, material science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.